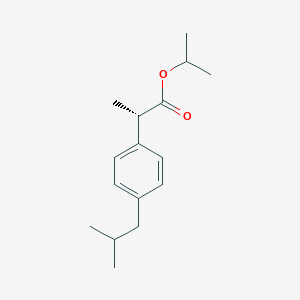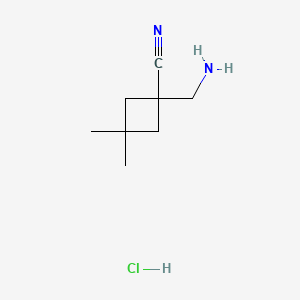
Phochinenin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phochinenin I is a natural compound isolated from the plant Pholidota chinensis. It belongs to the class of dimeric 9,10-dihydrophenanthrene derivatives, which are known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phochinenin I involves the isolation of the compound from the whole plant of Pholidota chinensis. The process includes extensive spectroscopic investigations such as 1D and 2D NMR and HR-EIMS to elucidate its structure . The synthetic routes typically involve the extraction of the plant material followed by purification using chromatographic techniques.
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) on an optically active stationary phase could be employed to separate the racemates and obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Phochinenin I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of phenanthrenequinones, while reduction reactions could yield dihydrophenanthrene derivatives.
Scientific Research Applications
Industry: The compound’s unique structural features make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phochinenin I involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Phochinenin I is unique among its class of compounds due to its specific structural features and biological activities. Similar compounds include other dimeric 9,10-dihydrophenanthrene derivatives such as Phochinenin K, gymconpin C, and flavanthrin . These compounds share some structural similarities but differ in their specific substituents and biological activities.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique structural features and biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-6-methoxyphenyl]-7-methoxyphenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-23-12-20-9-8-18-13-26(33)25(16-24(18)29(20)27(34)15-23)30-19(11-22(32)14-28(30)36-2)7-6-17-4-3-5-21(31)10-17/h3-5,8-16,31-34H,6-7H2,1-2H3 |
InChI Key |
RFTPCBOZYGBWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)C4=C(C=C(C=C4OC)O)CCC5=CC(=CC=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


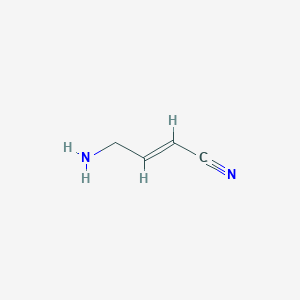

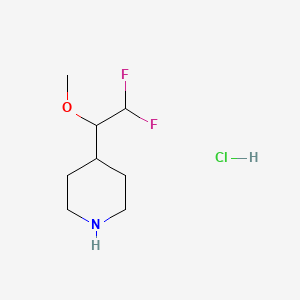
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
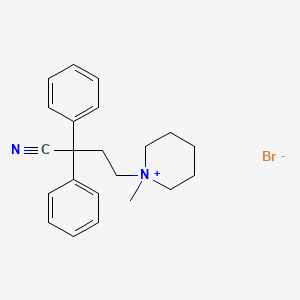
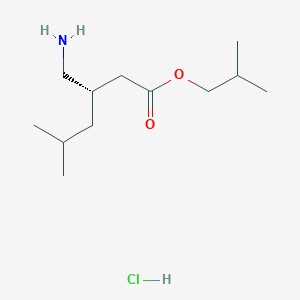
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
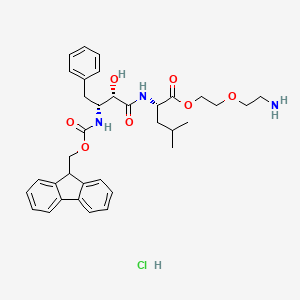
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)
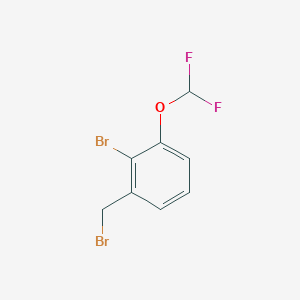
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
